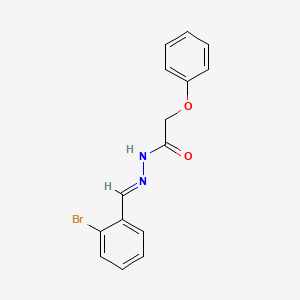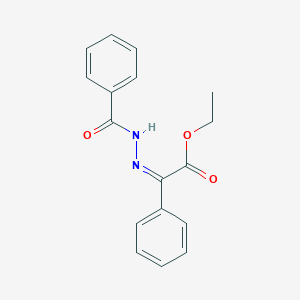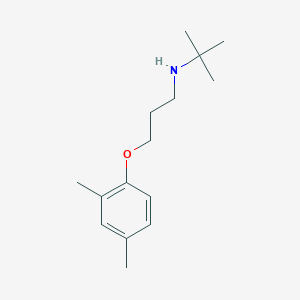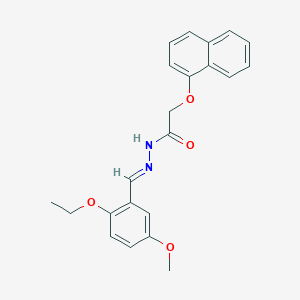![molecular formula C17H21NO2 B3865358 (3-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B3865358.png)
(3-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine
説明
(3-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine, also known as 3-MeO-2′-Oxo-PCE or Methoxetamine, is a dissociative drug that has gained attention in recent years due to its potential therapeutic applications. This compound is structurally similar to ketamine and phencyclidine (PCP) and has been studied for its ability to produce antidepressant and anxiolytic effects.
作用機序
The exact mechanism of action of (3-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine′-Oxo-PCE is not fully understood, but it is believed to act on the NMDA receptor in a similar manner to ketamine and PCP. This receptor is involved in the regulation of synaptic plasticity and has been implicated in the pathophysiology of depression and anxiety disorders. By modulating the activity of this receptor, (3-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine′-Oxo-PCE may be able to produce its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that (3-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine′-Oxo-PCE produces dose-dependent effects on locomotor activity, body temperature, and heart rate in animal models. Additionally, this compound has been shown to produce neuroprotective effects in vitro and in vivo, suggesting that it may have potential as a treatment for neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using (3-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine′-Oxo-PCE in lab experiments is its structural similarity to ketamine and PCP. This allows for comparisons to be made between these compounds and may provide insights into the mechanisms of action of dissociative drugs. However, one limitation of using (3-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine′-Oxo-PCE is its relatively recent discovery, which means that there is still much to be learned about its effects and potential therapeutic applications.
将来の方向性
There are several areas of research that could be explored in the future regarding (3-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine′-Oxo-PCE. One possible direction is to investigate its potential as a treatment for depression and anxiety disorders in humans. Additionally, further studies could be conducted to better understand its mechanism of action and its effects on the NMDA receptor. Finally, research could be done to explore the potential neuroprotective effects of (3-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine′-Oxo-PCE and its potential as a treatment for neurodegenerative diseases.
Conclusion:
In conclusion, (3-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine′-Oxo-PCE is a dissociative drug that has gained attention in recent years due to its potential therapeutic applications. Research on this compound has primarily focused on its ability to produce antidepressant and anxiolytic effects, as well as its potential as a treatment for neuropathic pain and neurodegenerative diseases. While there is still much to be learned about this compound, its structural similarity to ketamine and PCP makes it a promising area of research for the future.
科学的研究の応用
Research on (3-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine′-Oxo-PCE has primarily focused on its potential therapeutic applications. Studies have shown that this compound has antidepressant and anxiolytic effects in animal models, and it has been suggested that it may be useful for treating depression and anxiety disorders in humans. Additionally, (3-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine′-Oxo-PCE has been studied for its potential as a treatment for neuropathic pain and as an anesthetic agent.
特性
IUPAC Name |
2-(2-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-19-16-8-5-6-14(12-16)13-18-11-10-15-7-3-4-9-17(15)20-2/h3-9,12,18H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGHHYSUYWQNMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-methyl-N-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-(2-thienyl)ethanamine](/img/structure/B3865291.png)
![N-{3-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-2,2-dimethylpropyl}bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3865299.png)

![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B3865308.png)




![ethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3865351.png)
![2,4-dihydroxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3865360.png)
![2-[2-(4-isopropylbenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3865368.png)
![N~1~-[4-(benzyloxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B3865372.png)
